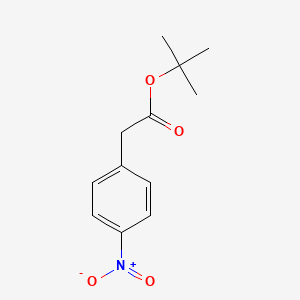

Tert-butyl 2-(4-nitrophenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(14)8-9-4-6-10(7-5-9)13(15)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXJXWHNSVKMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325094 | |

| Record name | tert-butyl 2-(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29704-38-9 | |

| Record name | NSC408625 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl 2-(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Evolution of Organic Synthesis Methodologies for Arylacetates

The synthesis of arylacetates, a core structural motif in numerous pharmaceuticals and functional materials, has undergone a significant evolution. Early methods often relied on classical esterification techniques or reactions involving organometallic reagents that required harsh conditions and offered limited functional group tolerance.

The advent of transition-metal catalysis, particularly with palladium, has revolutionized the construction of carbon-carbon bonds. thermofishersci.in Modern approaches, such as the Suzuki, Heck, and Sonogashira coupling reactions, have provided chemists with powerful tools for creating complex molecular architectures under mild conditions. thermofishersci.inmdpi.org A pivotal development in this area is the α-arylation of ester enolates, which allows for the direct formation of a bond between an aromatic ring and the α-carbon of an acetate (B1210297).

A prime example of this advanced methodology is the palladium-catalyzed α-arylation of zinc enolates of esters. nih.gov This method facilitates the coupling of various aryl bromides with ester enolates at room temperature or slightly elevated temperatures. nih.gov The use of specialized phosphine (B1218219) ligands, such as the pentaphenylferrocenyl di-tert-butylphosphine (B3029888) (Q-phos), and highly active palladium(I) catalysts has expanded the substrate scope to include electron-rich, electron-poor, and sterically hindered aryl halides. nih.gov This evolution from classical methods to sophisticated, ligand-mediated catalysis represents a paradigm shift, enabling the efficient and selective synthesis of a wide array of substituted arylacetates like tert-butyl 2-(4-nitrophenyl)acetate.

Strategic Importance of Nitroaryl Moieties in Chemical Synthesis and Reactivity Studies

The nitroaryl group is a cornerstone of modern organic synthesis, valued for its profound influence on molecular reactivity and its versatility as a synthetic precursor. eontrading.uk As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, thereby offering chemists control over reaction pathways.

The synthetic utility of the nitro group is most prominent in its capacity to be transformed into other functional groups. The reduction of a nitroaryl compound to its corresponding aniline (B41778) is a fundamental and widely used transformation. These anilines are crucial building blocks for a vast range of products, including pharmaceuticals, agrochemicals, dyes, and polymers.

Furthermore, the presence of a nitro group provides a reactive handle for various chemical modifications, making nitroaryl compounds indispensable intermediates in multi-step syntheses. eontrading.ukcymitquimica.com Their role as versatile building blocks is central to drug discovery and materials science, where the introduction of a nitrogen-containing functional group is often a key step in creating biologically active molecules or materials with specific electronic properties. cymitquimica.com

Academic Rationale for Investigating Tert Butyl 2 4 Nitrophenyl Acetate in Contemporary Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis of Spin Systems and Chemical Shifts

Proton NMR spectroscopy of this compound dissolved in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. Research has identified the following chemical shifts and coupling patterns:

A doublet centered at 8.18 ppm is attributed to the two aromatic protons ortho to the nitro group on the phenyl ring.

A second doublet is observed at 7.45 ppm , corresponding to the two aromatic protons meta to the nitro group.

The characteristic signal for the nine equivalent protons of the tert-butyl group is also expected, though its specific chemical shift is not detailed in the available literature.

Similarly, the chemical shift for the methylene (B1212753) (-CH₂-) protons of the acetate group has not been explicitly reported in the reviewed sources.

The coupling of the aromatic protons results in an A₂B₂ spin system, typical for a 1,4-disubstituted benzene (B151609) ring.

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to NO₂) | 8.18 | Doublet |

| Aromatic (meta to NO₂) | 7.45 | Doublet |

| Methylene (-CH₂-) | Not Reported | - |

| tert-butyl (-(CH₃)₃) | Not Reported | - |

Carbon-13 (¹³C) NMR Investigation of Molecular Frameworks and Quaternary Carbons

Detailed experimental ¹³C NMR data for this compound, which would provide insight into the carbon skeleton of the molecule, including the chemical shifts of the quaternary carbons (the carbonyl carbon, the carbon attached to the tert-butyl group, and the aromatic carbons bonded to the nitro and acetate groups), is not available in the surveyed scientific literature.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Advanced 2D NMR studies such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. However, no published research detailing these 2D NMR analyses for this compound could be located.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Carbonyl, Nitro, and Aromatic Stretchings

Specific FT-IR spectroscopic data for this compound, which would show the characteristic absorption bands for the carbonyl (C=O) stretching of the ester, the symmetric and asymmetric stretching of the nitro (NO₂) group, and the various vibrations of the aromatic ring, are not reported in the available literature.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. There is currently no available Raman spectroscopic data for this compound in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the 4-nitrophenyl chromophore. This system, comprising a benzene ring substituted with a nitro group, exhibits strong absorption in the ultraviolet region due to allowed electronic transitions. The conjugation between the π-electron system of the phenyl ring and the nitro group significantly influences the energy and intensity of these absorptions.

The key electronic transitions expected for this molecule are π → π* and, to a lesser extent, n → π. The high-energy π → π transitions, arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system, are responsible for the most intense absorption bands. The nitro group, with its lone pairs of electrons on the oxygen atoms, also allows for n → π* transitions, which are typically weaker in intensity and may be observed as a shoulder on the main absorption peak. The presence of the ester and tert-butyl groups has a minimal effect on the position of the principal absorption bands, as they are not part of the primary conjugated system. While specific experimental spectra for this compound are not widely published, the behavior is analogous to other 4-nitrophenyl derivatives, which are known to absorb strongly in the UV region.

| Chromophoric Group | Expected Electronic Transition | Wavelength Region (Approximate) |

| 4-Nitrophenyl | π → π | Strong absorption in the UV region |

| Nitro group (-NO₂) | n → π | Weaker absorption, often a shoulder |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound, providing an exact measurement of its mass and confirming its elemental composition. The monoisotopic mass of the compound (C₁₂H₁₅NO₄) is 237.1001 g/mol . epa.gov HRMS analysis, typically using techniques like electrospray ionization (ESI), can measure this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Beyond accurate mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound is influenced by its functional groups: the tert-butyl ester and the 4-nitrophenyl moiety. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. For tert-butyl esters, a characteristic pathway is the loss of a neutral isobutylene (B52900) molecule.

Key expected fragmentation patterns include:

Loss of isobutylene: A primary fragmentation involves a McLafferty-type rearrangement, leading to the loss of isobutylene (C₄H₈, 56 Da) and the formation of a radical cation corresponding to 4-nitrophenylacetic acid.

Loss of the tert-butyl group: Cleavage of the oxygen-carbon bond can result in the loss of a tert-butyl radical or, more commonly, the formation of a stable tert-butyl cation (m/z 57), leaving behind the 4-nitrophenylacetate anion.

Benzylic cleavage: Fragmentation can also occur at the benzylic position, leading to the formation of the 4-nitrobenzyl cation.

| Predicted Fragment Ion | Molecular Formula | m/z (Monoisotopic) | Fragmentation Pathway |

| [M - CH₃]⁺ | C₁₁H₁₂NO₄⁺ | 222.0761 | Loss of a methyl radical from the tert-butyl group |

| [M - C₄H₈]⁺ | C₈H₇NO₄⁺ | 181.0375 | Loss of isobutylene via McLafferty rearrangement |

| [M - C₄H₉]⁺ | C₈H₆NO₄⁺ | 180.0297 | Loss of the tert-butyl radical |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | Formation of the tert-butyl cation |

| [C₇H₆NO₂]⁺ | C₇H₆NO₂⁺ | 136.0393 | Formation of the 4-nitrobenzyl cation |

Single-Crystal X-Ray Diffraction for Solid-State Molecular Conformation and Packing

A comprehensive search of scientific literature and crystallographic databases did not yield publicly available single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its specific solid-state conformation, molecular geometry, and intermolecular interactions based on experimental crystallographic data cannot be provided at this time.

As no crystal structure has been reported for this compound, information regarding the specific protocols for data collection and refinement is not available.

A detailed investigation into the specific intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing of this compound cannot be conducted in the absence of a solved crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

The initial step in many computational studies involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For tert-butyl 2-(4-nitrophenyl)acetate, this analysis reveals the preferred spatial orientation of the tert-butyl and nitrophenyl groups. In the gas phase, the molecule adopts a conformation that minimizes steric hindrance between these bulky groups. When solvent effects are considered, the geometry can be subtly altered due to interactions with the surrounding medium.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insight into the molecule's stability and reactivity. A smaller gap generally suggests a more reactive species. For this compound, the HOMO is primarily localized on the nitrophenyl ring, while the LUMO is distributed across the nitro group. This distribution indicates that the nitro group is the primary site for accepting electrons in chemical reactions.

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| Note: These are representative values and can vary based on the specific computational method and basis set used. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. The MEP map of this compound clearly shows a region of high negative potential around the oxygen atoms of the nitro group, making them likely targets for electrophiles. Conversely, the hydrogen atoms of the phenyl ring exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis reveals significant charge delocalization from the phenyl ring to the nitro group. This intramolecular charge transfer is a key feature of nitro-aromatic compounds and contributes to their unique electronic properties. The analysis also quantifies the strength of various bonds and lone pair interactions within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations of this compound in a solvent, such as water or ethanol, can reveal its conformational flexibility and how it interacts with solvent molecules. These simulations show that the tert-butyl group can rotate and that the entire molecule can tumble and diffuse through the solvent, providing a more realistic representation of its behavior in solution.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be performed. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester and the N-O stretches of the nitro group. The calculated UV-Vis spectrum would show absorption bands corresponding to electronic transitions within the molecule, primarily the π-π* transitions of the aromatic ring and n-π* transitions involving the nitro group.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (para-protons) | ~8.2 ppm |

| ¹³C NMR Chemical Shift (C-NO₂) | ~147 ppm |

| IR Frequency (C=O stretch) | ~1735 cm⁻¹ |

| IR Frequency (NO₂ symmetric stretch) | ~1345 cm⁻¹ |

| UV-Vis λmax | ~280 nm |

| Note: These are representative values and can vary based on the specific computational method and basis set used. |

Mechanistic Elucidation of Reactions via Computational Transition State Search

While specific computational transition state searches for this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on structurally similar molecules, such as p-nitrophenyl acetate (B1210297). The hydrolysis of such esters is a common reaction studied computationally to understand enzyme mechanisms and reaction kinetics.

A computational transition state search for a reaction involving this compound, for instance, its hydrolysis, would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile, e.g., a water molecule or hydroxide (B78521) ion) and the final products (4-nitrophenylacetic acid and tert-butanol) are optimized to find their lowest energy conformations.

Transition State Guess: An initial guess for the geometry of the transition state is generated. This is often a structure intermediate between the reactants and products. For ester hydrolysis, this would be a tetrahedral intermediate.

Transition State Optimization: Using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and an appropriate basis set (e.g., 6-31G* or larger), the guessed structure is optimized to locate the true transition state. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to ensure it leads to the correct reactant and product wells on the potential energy surface.

In a study on the de novo design of an esterase for p-nitrophenyl acetate hydrolysis, quantum mechanical calculations were employed to investigate the transition state of the acylation step, where a serine residue acts as the nucleophile. nih.gov The reactants, transition state, and products were optimized using the M06-2X functional with a 6-311++G(2d,2p) basis set. nih.gov Vibrational frequency analysis confirmed the transition state, and IRC calculations verified its connection to the reactants and products. nih.gov A similar methodology could be applied to understand the reaction mechanisms of this compound.

The table below outlines the typical computational parameters used in such a study.

| Parameter | Description | Typical Values/Methods |

| Method | The quantum mechanical method used for calculations. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) |

| Functional | The specific functional used within DFT. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | The set of functions used to build molecular orbitals. | Pople-style (e.g., 6-31G*, 6-311++G(d,p)), Dunning-style (e.g., cc-pVDZ) |

| Solvation Model | Method to account for solvent effects. | Polarizable Continuum Model (PCM), SMD |

| Task | The type of calculation being performed. | Geometry Optimization, Frequency Calculation, IRC |

Exploration of Non-Linear Optical (NLO) Properties through Quantum Chemical Calculations

The presence of a nitro group (an electron-withdrawing group) conjugated with a phenyl ring (a π-system) suggests that this compound may possess interesting non-linear optical (NLO) properties. Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant NLO responses. In this molecule, the nitro group is a strong acceptor, and the phenyl ring acts as the π-bridge.

Quantum chemical calculations are a powerful tool for predicting and understanding the NLO properties of molecules. The key parameters that are typically calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second and third-order NLO effects, respectively.

The investigation of NLO properties for a molecule like this compound would involve:

Geometry Optimization: The molecule's geometry is first optimized, typically using DFT methods.

Calculation of NLO Properties: Using the optimized geometry, the polarizability (α), β, and γ tensors are calculated. This is often done using time-dependent DFT (TD-DFT) to account for the frequency dispersion of the NLO properties.

Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed. A smaller HOMO-LUMO energy gap is often associated with a larger NLO response.

Studies on other nitroaromatic compounds have demonstrated the effectiveness of this approach. For example, computational studies on 3-nitroaniline (B104315) and 4-nitroaniline (B120555) have been performed to evaluate their NLO properties. researchgate.net Similarly, the NLO properties of various organic chromophores are often investigated using quantum chemical methods to establish structure-property relationships. nih.gov These studies consistently show that the presence of strong electron-withdrawing groups like the nitro group is crucial for high NLO activity.

The table below presents the key NLO parameters and the computational methods used to obtain them.

| NLO Property | Description | Computational Method |

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. | DFT, TD-DFT |

| First Hyperpolarizability (β) | Related to the second-order NLO response, such as second-harmonic generation (SHG). | DFT, TD-DFT |

| Second Hyperpolarizability (γ) | Related to the third-order NLO response, such as third-harmonic generation (THG) and the Kerr effect. | DFT, TD-DFT |

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 2 4 Nitrophenyl Acetate

Kinetics and Mechanisms of Ester Hydrolysis

The hydrolysis of tert-butyl 2-(4-nitrophenyl)acetate provides a valuable system for investigating the fundamental principles of ester cleavage. The reaction typically proceeds via nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester.

Nucleophilic Acyl Substitution Mechanisms in Aqueous and Organic Media

The hydrolysis of esters like this compound generally follows a nucleophilic acyl substitution pathway. khanacademy.orglibretexts.org This process begins with the addition of a nucleophile to the carbonyl carbon, which is electrophilic, forming a tetrahedral intermediate. libretexts.orgquora.com Subsequently, this intermediate collapses, expelling the leaving group. libretexts.orgmasterorganicchemistry.com The stability of the leaving group is a crucial factor in this type of reaction. khanacademy.org

In aqueous media, the hydrolysis can be either uncatalyzed (neutral hydrolysis) or catalyzed by acids or bases. The bulky tert-butyl group can introduce steric hindrance, potentially affecting the rate of nucleophilic attack. khanacademy.org The reaction mechanism can be influenced by the solvent composition. For instance, studies on the alkaline hydrolysis of similar esters, like p-nitrophenyl acetate (B1210297), in DMSO-water mixtures have shown a significant rate enhancement with increasing DMSO concentration. scholaris.ca This is attributed to the destabilization of the hydroxide ion (the nucleophile) in the ground state and stabilization of the transition state. scholaris.ca

Catalytic Effects of Acidic and Basic Species on Reaction Rates

Both acids and bases can catalyze the hydrolysis of this compound.

Acid Catalysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. quora.comlibretexts.org This protonation makes the carbonyl group more susceptible to attack by a weak nucleophile like water. quora.comlibretexts.org The reaction proceeds through a series of steps involving nucleophilic attack, proton transfer, and elimination of the leaving group. libretexts.org

Base Catalysis (Alkaline Hydrolysis): Under basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alkoxide. This process, also known as saponification, is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com The rate of alkaline hydrolysis is often described by a second-order rate law, being first order in both the ester and the hydroxide ion.

The table below illustrates the effect of the medium on the second-order rate constants for the alkaline hydrolysis of p-nitrophenyl acetate, a related compound.

| mol % DMSO in H₂O | Second-Order Rate Constant (kN) for p-Nitrophenyl Acetate (M-1s-1) |

|---|---|

| 0 | 11.6 |

| 80 | 32,800 |

Data sourced from a study on the alkaline hydrolysis of p-nitrophenyl acetate in DMSO-H₂O mixtures. scholaris.ca

Enzyme Mimicry and Bio-inspired Catalysis using this compound as a Model Substrate

Due to the chromogenic nature of its hydrolysis product, 4-nitrophenol, which absorbs light strongly, this compound and similar esters are widely used as model substrates in studies of enzyme mimicry and bio-inspired catalysis. These studies aim to develop synthetic catalysts that can replicate the high efficiency and selectivity of natural enzymes.

For example, the hydrolysis of p-nitrophenyl acetate has been used to evaluate the catalytic activity of various synthetic systems, including:

Zinc complexes: A zinc hydroxide complex has been shown to catalyze the hydrolysis of 4-nitrophenyl acetate, serving as a functional model for zinc-containing enzymes like peptide deformylase. nih.gov

De novo designed enzymes: Researchers have successfully designed new enzymes with esterase activity, using the hydrolysis of p-nitrophenyl acetate to screen for and characterize their catalytic capabilities. mdpi.comnih.gov

Polymer catalysts: Synthetic polymers with catalytic functional groups have been developed and their ability to hydrolyze esters like p-nitrophenyl acetate has been investigated. researchgate.net

The kinetic parameters for the hydrolysis of p-nitrophenylacetate by esterases from the alfalfa leafcutting bee are presented in the table below.

| Parameter | Value |

|---|---|

| Km | 1.24 x 10-4 M |

| Vmax | 2.29 x 10-9 mol/s per mg protein |

Data from a study on the kinetics of p-nitrophenylacetate-hydrolysing esterases in Megachile rotundata. nih.gov

Aminolysis Reactions and Acyl Transfer Processes

Aminolysis, the reaction of an ester with an amine, is another important transformation involving this compound. This reaction results in the formation of an amide and an alcohol.

Detailed Kinetic Studies of Aminolysis with Various Amine Nucleophiles

Kinetic studies of the aminolysis of esters like 4-nitrophenyl acetate with a variety of amine nucleophiles have provided deep insights into the reaction mechanism. acs.orgacs.org The rate of aminolysis is influenced by the basicity and steric properties of the amine.

Kinetic investigations often reveal a multi-step mechanism involving the formation of a tetrahedral intermediate. acs.org The reaction order with respect to the amine can vary depending on the amine's basicity and concentration. For instance, in the aminolysis of 4-nitrophenyl isonicotinate (B8489971) with cyclic secondary amines, the plots of the observed rate constant versus amine concentration were linear for strongly basic amines but curved for weakly basic amines, suggesting different mechanistic pathways. researchgate.net

Role of General Acid-Base Catalysis in Aminolysis

General acid-base catalysis plays a significant role in aminolysis reactions. libretexts.org The amine can act not only as a nucleophile but also as a general base catalyst. In this catalytic role, a second molecule of the amine can facilitate the deprotonation of the zwitterionic tetrahedral intermediate that is formed after the initial nucleophilic attack. acs.org This deprotonation leads to an anionic intermediate which then expels the leaving group.

The presence of general base catalysis is often indicated by a second-order term in the rate law with respect to the amine concentration. acs.org Studies on the aminolysis of related esters have shown that the reaction can proceed through both uncatalyzed and catalyzed pathways, with the catalyzed route becoming more prominent for less basic amines. researchgate.net Computational studies have also been employed to elucidate the role of bifunctional catalysts, such as 2-pyridone, in the aminolysis of p-nitrophenyl acetate, further highlighting the importance of catalytic effects in these reactions.

Electrophilic and Nucleophilic Reactivity Profiling

The electronic character of this compound is dominated by the interplay between the electron-withdrawing nitro group and the ester functionality. This dictates its susceptibility to attack by both electrophiles and nucleophiles at different positions within the molecule.

Susceptibility to Nucleophilic Attack at the Carbonyl Center and Aromatic Ring

The structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon of the ester and the aromatic ring. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophiles. msu.edu This reactivity is fundamental to reactions like hydrolysis or transesterification. The attack of a nucleophile on this carbon proceeds through a tetrahedral intermediate. msu.edu However, the bulky tert-butyl group provides significant steric shielding, which can hinder the approach of nucleophiles compared to less hindered esters like methyl or ethyl esters.

The aromatic ring's reactivity towards nucleophiles is significantly enhanced by the presence of the strong electron-withdrawing nitro group (-NO₂). This group depletes the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself, making the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). In this compound, the carbon atom bearing the nitro group (C4) and the carbons ortho to it (C3 and C5) become electrophilic. A strong nucleophile can attack the ring, typically at a position ortho or para to the nitro group, leading to the displacement of a leaving group if one is present in a suitable position.

Reactivity in Electrophilic Aromatic Substitution (if applicable to derivatives)

While the parent molecule can be considered a derivative of benzene, this section discusses the introduction of further substituents onto the aromatic ring via Electrophilic Aromatic Substitution (EAS). The outcome of such reactions is governed by the directing and activating/deactivating effects of the existing substituents: the -NO₂ group and the -CH₂COOtBu group. wikipedia.org

Nitro Group (-NO₂): This is a powerful deactivating group and a strong meta-director. wikipedia.orgyoutube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring much less nucleophilic and therefore less reactive towards electrophiles. youtube.com Its deactivating nature slows the reaction rate considerably. youtube.com It directs incoming electrophiles to the meta position (C3 and C5 relative to the nitro group) because the resonance structures for ortho and para attack place a destabilizing positive charge adjacent to the positively charged nitrogen atom of the nitro group. youtube.com

Alkyl Acetate Group (-CH₂COOtBu): This group is classified as a weakly activating or deactivating alkyl-type substituent and is an ortho, para-director. wikipedia.org

In the case of this compound, the directing effects of the two groups are in opposition. The powerful meta-directing and deactivating influence of the nitro group generally dominates the weaker ortho, para-directing effect of the alkyl acetate group. Therefore, electrophilic substitution on this molecule is expected to be slow and to occur primarily at the positions meta to the nitro group (C3 and C5), which are also ortho to the alkyl acetate group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH₂COOtBu | 1 | Weakly Activating/Deactivating | Ortho, Para |

| -NO₂ | 4 | Strongly Deactivating | Meta |

| Compound Name |

|---|

| This compound |

| p-Nitrophenyl acetate |

| Acetone (B3395972) |

| Tetrahydrofuran (THF) |

| Ethyl acetate |

| Triphenylphosphine |

| n-Tributylphosphine |

| Dimethylphenylphosphine |

| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) |

Applications and Advanced Research Directions in Synthetic Organic Chemistry

Tert-butyl 2-(4-nitrophenyl)acetate as a Versatile Synthetic Building Block

The strategic placement of multiple functional groups makes this compound a valuable starting material for the synthesis of more complex molecular architectures. The nitro group can be readily transformed into other functionalities, most notably an amine, which is a cornerstone of many pharmaceuticals. Furthermore, the methylene (B1212753) group adjacent to the carbonyl and phenyl groups exhibits enhanced acidity, making it a site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Precursor for Pharmacologically Relevant Scaffolds

The 4-nitrophenylacetate moiety is a structural component found in various compounds explored for their pharmacological potential. While direct synthesis of a marketed drug from this compound is not widely documented, its potential as a precursor is significant. For instance, a closely related compound, tert-butyl 2-(4-nitrophenoxy)acetate, has been synthesized and evaluated for its inhibitory activity against urease, an enzyme implicated in the pathogenesis of infections by Helicobacter pylori nih.gov. This highlights the potential of the nitrophenyl acetate (B1210297) scaffold in designing enzyme inhibitors.

The primary route to unlocking the pharmacological potential of this compound involves the reduction of its nitro group to form tert-butyl 2-(4-aminophenyl)acetate. This resulting aniline (B41778) derivative is a highly valuable intermediate in medicinal chemistry. Aromatic amines are key components in a vast array of pharmaceuticals, including analgesics, anticancer agents, and antivirals. The reduction of aromatic nitro compounds is a well-established transformation that can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂/Pd-C) or with metals in acidic media (e.g., Fe/HCl) youtube.com. The resulting aminophenylacetate can then undergo a plethora of chemical reactions, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions, to build diverse and complex molecular scaffolds with potential therapeutic applications.

Intermediates in the Synthesis of Heterocyclic Compounds and Triazoles

Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in drug discovery. The structural features of this compound make it a promising candidate for the synthesis of such heterocycles. The presence of the nitro group and the active methylene group provides two reactive sites that can participate in cyclization reactions.

For example, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of various nitrogen-containing heterocycles. Furthermore, the active methylene group can be deprotonated to form a carbanion, which can then act as a nucleophile in reactions to form cyclic structures.

A significant area of interest is the synthesis of triazoles, a class of five-membered heterocyclic compounds known for their wide range of biological activities, including antifungal, antiviral, and anticancer properties. While direct synthesis of triazoles from this compound is a subject for further research, the anilino derivative obtained from its reduction can be a key precursor. The amino group can be converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole ring. This approach offers a modular and efficient way to synthesize a library of triazole-containing compounds for biological screening.

Role in Protecting Group Chemistry for Carboxylic Acids

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This temporary blockade is achieved using a "protecting group." The tert-butyl ester in this compound serves as a protecting group for the carboxylic acid functionality.

The tert-butyl group is a widely used protecting group for carboxylic acids due to its unique properties. Its bulkiness provides steric hindrance that prevents the carboxyl group from undergoing unwanted reactions. A key advantage of the tert-butyl ester is its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, which are often used to modify other parts of the molecule.

The removal, or "deprotection," of the tert-butyl group is typically achieved under acidic conditions. The mechanism involves the protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation. This selective removal under acidic conditions makes the tert-butyl group "orthogonal" to many other protecting groups that are cleaved under basic or hydrogenolytic conditions. This orthogonality is a crucial principle in complex organic synthesis, as it allows for the selective deprotection of one functional group while others remain intact.

Table 1: Cleavage Conditions for Common Carboxylic Acid Protecting Groups

| Protecting Group | Cleavage Conditions |

| Methyl ester | Acid or base hydrolysis |

| Benzyl ester | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl ester | Acidic conditions (e.g., trifluoroacetic acid, HCl) |

| Silyl ester | Acid, base, or fluoride (B91410) ions |

Development of Novel Reagents and Methodologies Based on its Reactivity Profile

The unique combination of functional groups in this compound presents opportunities for the development of novel synthetic reagents and methodologies. The reactivity of both the nitro group and the active methylene group can be harnessed to create new chemical transformations.

The active methylene group, situated between the electron-withdrawing nitro-substituted phenyl ring and the carbonyl group, can be readily deprotonated by a suitable base to generate a stabilized carbanion. This carbanion can then participate in a variety of C-C bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Michael additions. The development of stereoselective versions of these reactions, using chiral bases or catalysts, could provide access to enantiomerically enriched products, which is of great importance in the synthesis of pharmaceuticals.

Furthermore, the nitro group itself can be a versatile handle for synthetic transformations beyond simple reduction. For example, it can participate in radical reactions or be converted into other functional groups such as a nitroso or hydroxylamino group, which can then be used to construct different types of molecules. The exploration of the reactivity of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is another promising avenue for the development of new and efficient synthetic methodologies.

Sustainable and Green Chemistry Aspects of its Synthesis and Utilization

In recent years, the principles of green chemistry have become increasingly important in guiding the development of chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be evaluated from a green chemistry perspective, with a focus on developing more environmentally benign routes.

Development of More Environmentally Benign Synthetic Routes

The traditional synthesis of similar compounds often involves the use of harsh reagents and solvents. For instance, a reported synthesis of the related tert-butyl 2-(4-nitrophenoxy)acetate utilizes potassium carbonate as a base and acetone (B3395972) as a solvent nih.gov. While relatively common, exploring alternative, greener conditions is a worthwhile endeavor.

One of the key transformations in the utilization of this compound is the reduction of the nitro group. Traditional methods often employ stoichiometric amounts of metals like iron, tin, or zinc in acidic media, which can generate significant amounts of metal waste. Catalytic methods, particularly those using transition metals, are generally more atom-economical. However, many of these catalysts are precious metals like palladium or platinum.

A greener approach to the reduction of the nitro group in this compound would involve the use of more sustainable catalysts and reducing agents. Recent research has focused on developing metal-free reduction methods. For example, the use of tetrahydroxydiboron (B82485) in water or the application of organocatalysts represents a significant step towards a more environmentally friendly reduction of nitroarenes organic-chemistry.org. These methods avoid the use of heavy metals and often proceed under milder reaction conditions.

Table 2: Comparison of Nitro Group Reduction Methods from a Green Chemistry Perspective

| Method | Reagents | Advantages | Disadvantages |

| Metal in Acid | Fe, Sn, or Zn in HCl | Inexpensive reagents | Generates metal waste, harsh conditions |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, clean byproducts | Use of precious metals, flammable H₂ gas |

| Metal-Free Reduction | Tetrahydroxydiboron in H₂O | Avoids heavy metals, mild conditions, water as solvent | Cost of specialized reagents |

The development of synthetic routes that utilize greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, such as microwave irradiation or ambient temperature reactions, will be crucial in enhancing the sustainability profile of this compound and its derivatives.

Catalytic Transformations for Improved Atom Economy

Atom economy is a cornerstone of green chemistry, emphasizing the maximization of reactants' incorporation into the final product. Catalytic transformations are paramount in achieving this goal. For a compound like this compound, catalytic reactions would typically target its three main functional regions: the nitro group, the aromatic ring, and the tert-butyl ester.

Although specific literature detailing catalytic, atom-economic reactions on this compound is scarce, we can infer potential transformations based on its structure:

Catalytic Reduction of the Nitro Group: The most direct catalytic application would be the reduction of the 4-nitro group to a 4-amino group. This transformation is fundamental in synthetic chemistry for creating aniline derivatives, which are precursors to a vast array of pharmaceuticals, dyes, and polymers.

Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a classic, highly atom-economical method. The primary byproduct is water, leading to near-perfect atom economy. This would convert this compound into Tert-butyl 2-(4-aminophenyl)acetate.

Transfer Hydrogenation: An alternative to using gaseous H₂ involves transfer hydrogenation with donors like hydrazine, ammonium (B1175870) formate, or cyclohexene, often with catalysts such as Pd/C or Iron(III) chloride (FeCl₃). These methods are often safer and more practical for laboratory-scale synthesis.

Cross-Coupling Reactions: The aromatic ring, once converted to an amine and subsequently diazotized or halogenated, could participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are powerful tools for C-C bond formation but often have lower atom economy due to the use of stoichiometric bases and the generation of salt byproducts.

Ester Group Transformations: While the tert-butyl ester is generally stable, it can be catalytically removed under specific acidic conditions. More advanced, atom-economical approaches could involve catalytic transesterification, though this is less common for tert-butyl esters due to steric hindrance.

Structure-Reactivity Relationship (SAR) Studies of its Derivatives and Analogs

Structure-Reactivity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its reactivity. For this compound, SAR studies would systematically modify parts of the molecule and observe the resulting changes in reaction outcomes or rates.

Key areas for SAR investigations on analogs of this compound would include:

Substitution on the Phenyl Ring:

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) or electron-withdrawing groups (EWGs) like cyano (-CN) or trifluoromethyl (-CF₃) at different positions on the phenyl ring would significantly alter the electron density of the molecule. This would impact the reactivity of the nitro group and the acidity of the α-protons on the acetate moiety.

Steric Effects: Placing bulky substituents near the nitro group or the acetate linkage could hinder reactions at those sites.

Modification of the Ester Group:

Replacing the tert-butyl group with other alkyl groups (e.g., methyl, ethyl, isopropyl) would change the steric hindrance around the carbonyl group and its susceptibility to hydrolysis or other nucleophilic attacks. A systematic study could quantify the rate of hydrolysis for different ester analogs (e.g., Methyl 2-(4-nitrophenyl)acetate, Ethyl 2-(4-nitrophenyl)acetate), providing a clear reactivity trend.

Alteration of the Methylene Bridge:

Introducing substituents on the methylene bridge (-CH₂-) connecting the phenyl ring and the ester would create a chiral center and could influence the acidity of the remaining α-proton.

Hypothetical SAR Data Table:

The following table illustrates the type of data that would be generated from a systematic SAR study on the hydrolysis of this compound analogs. Note: This table is hypothetical due to the absence of specific experimental data in the searched literature.

| Compound Name | R¹ Group (Ester) | R² Group (Ring Position 2) | Relative Rate of Hydrolysis (k_rel) |

| Methyl 2-(4-nitrophenyl)acetate | -CH₃ | -H | 100 |

| Ethyl 2-(4-nitrophenyl)acetate | -CH₂CH₃ | -H | 50 |

| Isopropyl 2-(4-nitrophenyl)acetate | -CH(CH₃)₂ | -H | 10 |

| This compound | -C(CH₃)₃ | -H | 1 |

| Tert-butyl 2-(2-methyl-4-nitrophenyl)acetate | -C(CH₃)₃ | -CH₃ | 0.5 |

| Tert-butyl 2-(2-chloro-4-nitrophenyl)acetate | -C(CH₃)₃ | -Cl | 1.2 |

This hypothetical data demonstrates that increasing steric bulk in the ester group (R¹) would decrease the rate of hydrolysis. Similarly, adding a steric or electronic group at the ortho-position (R²) would modulate reactivity.

Without dedicated research on this specific molecule, the detailed findings remain speculative, based on established principles of physical organic chemistry.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of tert-butyl 2-(4-nitrophenyl)acetate and its analogs is undergoing continuous improvement through the creation of new catalytic systems. The main objectives are to boost reaction efficiency, enhance selectivity, and employ catalysts that are more environmentally friendly.

Current Research Focus:

Heterogeneous Catalysts: There is a growing trend towards using solid-supported catalysts like zeolites and polymer-based resins. These offer significant benefits, including easy removal from the reaction mixture and the potential for recycling, which helps in minimizing waste and streamlining purification.

Nanocatalysts: The application of nanocatalysts, such as magnetic nanoparticles with acidic functional groups, is being investigated. These materials provide a large surface area and high catalytic activity, resulting in quicker reaction times under more moderate conditions. A novel Ziegler–Natta-type catalytic system has demonstrated high activity in producing ultrahigh molecular weight polyethylene, suggesting potential for similar advancements in ester synthesis. nih.gov

Biocatalysts: Enzymes, especially lipases, are being explored for the selective esterification of 4-nitrophenylacetic acid. ontosight.ai Biocatalysis provides high selectivity and functions under gentle, eco-friendly conditions, although issues with enzyme stability and cost persist.

Interactive Table: Comparison of Novel Catalytic Systems

| Catalyst Type | Advantages | Research Direction |

|---|---|---|

| Heterogeneous Catalysts | Easy separation, reusability, reduced waste | Development of new porous materials and functionalized polymers. |

| Nanocatalysts | High surface area, high activity, mild reaction conditions | Synthesis of stable and recyclable magnetic nanocatalysts. |

| Biocatalysts | High selectivity, environmentally friendly, mild conditions | Enhancing enzyme stability and lowering production costs. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, also known as continuous flow synthesis, represents a significant move away from conventional batch processing. It provides better safety, improved heat and mass transfer, and opportunities for automation. Incorporating the synthesis of this compound into flow chemistry setups is a major focus of future research. The Open Reaction Database, for instance, supports emerging technologies like automated high-throughput experiments and flow chemistry.

Key Developments:

Miniaturized Reactors: The use of microreactors enables exact control over reaction variables like temperature, pressure, and duration, which results in increased yields and purity. The use of flow chemistry has been shown to improve yields in the synthesis of other tert-butyl carbamates. researchgate.net

Automated Optimization: Automated platforms can quickly test numerous reaction conditions to find the best parameters for synthesizing this compound, speeding up process development.

In-line Analysis: Integrating analytical methods, such as spectroscopy, directly into the flow system facilitates real-time tracking of reaction advancement and product quality.

Development of Smart Materials and Sensors Incorporating the Nitrophenyl Acetate (B1210297) Moiety

The distinct electronic characteristics of the 4-nitrophenyl group make it a valuable element for creating smart materials and chemical sensors. In these systems, the tert-butyl ester group can act as a protective group or a modulating component.

Potential Applications:

Chemosensors: The nitroaromatic part of the molecule can bind with particular analytes, causing a change in an optical or electronic signal. Recent research has demonstrated a colorimetric sensor using a nitrophenyl thiourea-modified polymer that selectively detects certain anions through distinct color changes. nih.govresearchgate.netmdpi.com This highlights the potential for developing sensors to identify environmental pollutants or important biological molecules.

Responsive Polymers: Adding the nitrophenyl acetate moiety to polymer chains could result in materials that alter their properties (like solubility or shape) when exposed to a specific trigger, such as a pH change or the presence of an enzyme.

Drug Delivery Systems: The ester bond in this compound could be engineered to break under certain physiological conditions, enabling the controlled release of a medication.

Investigation in Multicomponent Reactions for Rapid Chemical Space Exploration

Multicomponent reactions (MCRs), in which three or more reactants merge in one step to create a complex product, are effective instruments for drug discovery and materials science. Using this compound or its precursors in MCRs is a viable method for quickly producing collections of new compounds.

Research Directions:

Passerini and Ugi Reactions: Examining the reactivity of 4-nitrophenylacetic acid (the precursor to the title compound) in well-known MCRs like the Passerini and Ugi reactions can facilitate the synthesis of varied and intricate molecular structures. nih.gov The Ugi reaction, in particular, is noted for producing dipeptide scaffolds, which are valuable in drug discovery. nih.gov

Novel MCRs: Creating new MCRs that are specifically designed to use the functional groups of the nitrophenyl acetate moiety could reveal new areas of chemical space for investigation.

In-Situ Spectroscopic Monitoring and Advanced Kinetic Studies for Deeper Mechanistic Understanding

A detailed comprehension of the reaction mechanism is vital for refining the synthesis of this compound. Sophisticated analytical methods are being utilized to examine reaction kinetics and pinpoint key intermediates as they form.

Techniques and Insights:

In-Situ Spectroscopy: Methods like ReactIR (in-situ infrared spectroscopy) and Raman spectroscopy permit the continuous observation of the concentrations of reactants, intermediates, and products during the reaction. mt.comresearchgate.netresearchgate.net This provides crucial data for developing kinetic models. In-line mid-infrared spectrometry has been successfully used to monitor other esterification reactions, showing good agreement with offline methods like gas chromatography. nih.gov

Kinetic Modeling: In-depth kinetic analyses, supported by data from in-situ monitoring, can help clarify the reaction mechanism and find the rate-limiting step. This information is key for rational process improvement.

Computational Chemistry: Computational techniques such as density functional theory (DFT) can be employed to simulate the reaction pathway, forecast transition state energies, and offer a theoretical basis for interpreting experimental findings. A recent study used computational design to create a novel esterase with activity towards p-nitrophenyl acetate. researchgate.net

Q & A

Q. What are the optimal synthetic routes and reaction conditions for tert-butyl 2-(4-nitrophenyl)acetate?

The compound is synthesized via palladium-catalyzed α-arylation of zinc enolates of esters. Key conditions include using tert-butyl 2-methylacetate, 4-nitrophenyl halides, and a palladium catalyst (e.g., Pd(OAc)₂) with ligands like Xantphos. Reactions are typically conducted in THF or DMF at 80–100°C, yielding >70% under optimized conditions. Purification involves silica gel chromatography with hexane/ethyl acetate gradients .

Q. How is this compound structurally characterized?

Spectroscopic methods include:

Q. What purification methods are effective for this compound?

Column chromatography (silica gel, hexane/ethyl acetate) is standard. Recrystallization from ethanol/water mixtures improves purity for crystallographic studies .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving this compound’s structure?

The compound crystallizes in a monoclinic P2₁/c system with lattice parameters a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, and β = 94.88°. Challenges include:

Q. How does the nitro group influence reactivity in palladium-catalyzed reactions?

The electron-withdrawing nitro group enhances electrophilicity at the aryl ring, facilitating oxidative addition with Pd(0). However, steric hindrance from the tert-butyl ester may reduce coupling efficiency. Comparative studies with non-nitrated analogs show 20–30% lower yields due to competing side reactions .

Q. What role do hydrogen bonds play in the crystal packing?

Weak C–H···O interactions (2.8–3.2 Å) between nitro oxygen and tert-butyl methyl groups stabilize the lattice. These interactions contribute to the compound’s density (1.228 Mg/m³) and melting point (128–130°C) .

Q. How can computational methods predict this compound’s reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model transition states in arylation reactions. Solvent effects (e.g., THF polarity) are simulated using PCM, guiding experimental optimization of reaction conditions .

Q. How are data contradictions resolved in X-ray diffraction studies?

Discrepancies in electron density maps (Δρ = ±0.18 eÅ⁻³) are addressed via:

Q. What strategies optimize HPLC analysis for this compound?

Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phases (0.1% TFA) resolve degradation products. Detection at 254 nm (nitro group absorbance) ensures sensitivity. Calibration curves show linearity (R² > 0.99) at 0.1–10 µg/mL .

Q. How do steric effects from the tert-butyl group impact molecular conformation?

The bulky tert-butyl group induces torsional strain (C–C–C–O = 178.5° vs. ideal 180°), altering bond angles in the ester moiety. This strain is quantified via Mercury software overlays with analogous structures (e.g., chlorinated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.